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2-Methyl-7-benzothiazolesulfonamide
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Overview
Description
2-Methyl-7-benzothiazolesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
2-Methyl-7-benzothiazolesulfonamide exhibits notable antibacterial and antifungal properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Case Studies:
- A study demonstrated that derivatives of benzothiazole, including this compound, showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole moiety can enhance antibacterial efficacy, with electron-withdrawing groups increasing the activity against various bacterial strains .
Carbonic Anhydrase Inhibition
Another promising application of this compound lies in its role as an inhibitor of carbonic anhydrases, particularly isoforms associated with neuropathic pain.
Research Findings:
- A study synthesized a library of benzothiazole derivatives, including this compound, and evaluated their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that specific substitutions on the benzothiazole ring could lead to enhanced selectivity and potency against hCA VII, a target for treating neuropathic pain .
Antifungal Applications
The compound has also been studied for its antifungal properties. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting essential enzymes.
Data Insights:
- Research has shown that this compound can inhibit the growth of various fungi, suggesting its potential use in agricultural fungicides .
Agricultural Uses
In addition to its medicinal applications, this compound is being explored for its potential as a pesticide or fungicide in agriculture.
Application Overview:
- The compound's ability to inhibit fungal growth makes it valuable for protecting crops from fungal infections. Its effectiveness against specific plant pathogens points to its utility in sustainable agriculture practices .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through several chemical pathways, which allow for structural modifications that may enhance its biological activity.
Synthetic Routes:
- Various synthetic methods have been developed to produce this compound efficiently, focusing on optimizing yield and purity for research applications .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Ethylbenzothiazolesulfonamide | Similar benzothiazole structure | Enhanced solubility |
Benzothiazole | Basic structure without substituents | Found in various commercial products |
6-Ethoxy-2-benzothiazolesulfonamide | Ethoxy group substitution | Used in glaucoma treatment |
2-Chlorobenzothiazolesulfonamide | Chlorine substitution at the 2-position | Potentially increased antibacterial activity |
Benzothiadiazole | Contains both sulfur and nitrogen heterocycles | Broader spectrum of biological activity |
The unique methyl substitution pattern and sulfonamide group in this compound enhance its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H8N2O2S2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-7-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-6-3-2-4-7(8(6)13-5)14(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
XTGWWPQFCLFVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.